Insufficient Quantitative Differential Evidence Available
No direct head-to-head, cross-study comparable, or class-level quantitative differentiation data meeting the minimum evidence criteria (clear comparator, quantitative target data, quantitative comparator data, defined assay/system) were found for this compound in the permitted primary literature, patents, or authoritative databases. The publicly accessible property differences between the target compound and its closest analog, (E)-3-allyloxy-1-phenyl-1-propene, are limited to computed descriptors (e.g., XLogP3: 3.8 vs 3.1; MW: 202.29 vs 174.24 g/mol; Stereocenter Count: 1 vs 0) [1] [2]. These are Supporting Evidence at best and do not constitute procurement-driving differentiation.
| Evidence Dimension | Computed lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | (E)-3-Allyloxy-1-phenyl-1-propene: XLogP3 = 3.1 |
| Quantified Difference | Δ = 0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
The higher computed lipophilicity suggests differential partitioning behavior, but this is insufficient to drive procurement decisions without experimental validation.
- [1] PubChem. {(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene. Compound Summary CID 71373862. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. (E)-3-Allyloxy-1-phenyl-1-propene. Compound Summary CID 12561033. National Center for Biotechnology Information, 2025. View Source
